2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide
Overview
Description
2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide is a chemical compound with the molecular formula C10H7F3N4O and a molecular weight of 256.19 g/mol . This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and a diazenyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide involves several steps. One common method includes the reaction of 3-(trifluoromethyl)aniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then reacted with cyanoacetamide under basic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles like amines for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide involves its interaction with specific molecular targets. The cyano group can form strong interactions with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar compounds to 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide include:
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide: This compound shares a similar structure but lacks the diazenyl group.
3-(Trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
Cyanoacetamide: Another precursor used in the synthesis. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Biological Activity
2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide, with the molecular formula C10H7F3N4O and a molecular weight of 256.19 g/mol, is a compound that has garnered interest in various scientific fields due to its biological activity. This article synthesizes current research findings related to its biological properties, mechanisms of action, and potential applications.
The compound is characterized by its unique structure, which includes a cyano group and a trifluoromethyl group. These functional groups contribute to its reactivity and interactions with biological macromolecules.
Property | Value |
---|---|
Molecular Formula | C10H7F3N4O |
Molecular Weight | 256.19 g/mol |
CAS Number | 2209527-75-1 |
IUPAC Name | 2-cyano-2-{[3-(trifluoromethyl)phenyl]diazenyl}acetamide |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The cyano group can form strong interactions with nucleophilic sites on enzymes, leading to inhibition or modification of their activity. This has implications for drug development and enzyme regulation studies.
- Protein Interactions : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively, facilitating interactions with intracellular proteins.
Biological Activity Studies
Recent studies have explored the biological effects of this compound across different models:
- Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent.
- Cytotoxicity : Investigations into the cytotoxic effects of this compound reveal that it can induce apoptosis in cancer cell lines at specific concentrations. The IC50 values obtained from these studies suggest dose-dependent effects.
- Enzyme Activity Modulation : The compound has been shown to modulate enzyme activities related to metabolic pathways, potentially influencing drug metabolism and efficacy.
Case Studies
Several case studies highlight the biological implications of this compound:
- Study on Antibacterial Properties : A study conducted on the antibacterial efficacy against Escherichia coli demonstrated that this compound inhibited bacterial growth at concentrations as low as 25 µM, showcasing its potential as a therapeutic agent in treating bacterial infections .
- Cancer Cell Line Testing : In a series of experiments involving human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited selective cytotoxicity with IC50 values ranging from 10 µM to 30 µM, indicating its potential for further development as an anticancer drug .
Applications
The diverse biological activities of this compound suggest several applications:
- Pharmaceutical Development : Its enzyme inhibition properties make it a candidate for drug development targeting specific metabolic pathways.
- Agricultural Chemistry : Due to its antimicrobial properties, it may be useful in developing agrochemicals aimed at protecting crops from bacterial pathogens.
- Research Tool : The compound serves as a valuable tool in biochemical research for studying enzyme mechanisms and protein interactions.
Properties
IUPAC Name |
2-cyano-2-[[3-(trifluoromethyl)phenyl]diazenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O/c11-10(12,13)6-2-1-3-7(4-6)16-17-8(5-14)9(15)18/h1-4,8H,(H2,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBULCSESJZGHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC(C#N)C(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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